4-(Benzo[d]thiazol-2-yl)-2-methylbutanal
Description
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal is a benzothiazole-derived compound characterized by a butanal chain substituted with a methyl group at position 2 and a benzo[d]thiazol-2-yl moiety at position 4. Benzothiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . For instance, benzothiazole-containing amines, such as 4-(benzo[d]thiazol-2-yl)benzenamine, are frequently used as intermediates to generate structurally complex derivatives via reactions with isothiocyanates, formaldehyde, or azides .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylbutanal |
InChI |
InChI=1S/C12H13NOS/c1-9(8-14)6-7-12-13-10-4-2-3-5-11(10)15-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
CDWZYJIPYHNOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where benzothiazole-2-carbaldehyde reacts with 2-methylbutanal in the presence of a base such as piperidine . Another method includes the use of microwave irradiation to facilitate the reaction, which can result in higher yields and shorter reaction times . Industrial production methods often employ one-pot multicomponent reactions to streamline the synthesis process .
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal undergoes several types of chemical reactions, including:
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis . In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and causing mitochondrial dysfunction .
Comparison with Similar Compounds
Key Observations :
- Reaction Efficiency : Triazole derivatives (e.g., 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) exhibit high yields (82–97%) due to the efficiency of azide-alkyne cycloaddition .
- Heterocyclic Diversity : Oxadiazinane and triazinane derivatives require multi-step syntheses involving cyclization, with moderate-to-high yields (65–85%) .
Antimicrobial Activity
Compounds derived from 4-(benzo[d]thiazol-2-yl)benzenamine demonstrate notable antimicrobial effects:
Key Findings :
- Compound 3b (oxadiazinane derivative) showed activity comparable to tetracycline against S. aureus, highlighting the significance of electron-withdrawing substituents (e.g., p-Cl) .
- Triazinane derivatives (e.g., 4a ) exhibited moderate activity, suggesting steric or electronic factors influence efficacy.
Antiproliferative Potential
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is under investigation for antiproliferative properties, leveraging the benzothiazole core’s affinity for cellular targets like kinases and DNA . While quantitative data are pending, its structural similarity to known bioactive triazoles (e.g., carboxamides with IC50 values in the nM range) suggests therapeutic promise .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal | C₁₂H₁₃NOS | 219.30 | Not reported | Likely lipophilic |
| 4-(Benzo[d]thiazol-2-yl)phenyl acetate | C₁₅H₁₁NO₂S | 269.32 | Not reported | Moderate in DMF |
| 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol | C₁₄H₁₁NO₂S | 257.31 | Not reported | Hydrophobic |
Key Notes:
- Lipophilicity and bioavailability of benzothiazole derivatives are influenced by substituents. For example, ester or methoxy groups (as in phenyl acetate and methoxyphenol derivatives) may enhance membrane permeability .
Spectral Characterization
- NMR Data : Thiourea precursors (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) show characteristic peaks at δ 10.2–11.5 ppm (NH protons) and δ 120–160 ppm (aromatic carbons) in $^1$H and $^{13}$C NMR spectra .
- Mass Spectrometry : Triazinane derivatives (e.g., 4a) exhibit [M+H]+ peaks at m/z = 460.2, confirming molecular integrity .
Biological Activity
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer’s. This article synthesizes findings from diverse research studies to outline its biological activity, focusing on its role as an acetylcholinesterase (AChE) inhibitor and other pharmacological effects.
Structure and Properties
The compound 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal features a benzo[d]thiazole moiety, which is known for its significant biological properties. The structural composition allows it to interact with various biological targets, primarily through mechanisms involving enzyme inhibition and receptor modulation.
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit AChE, an enzyme implicated in the pathophysiology of Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.
-
In Vitro Studies :
- A study synthesized several derivatives of 4-(benzo[d]thiazole-2-yl) phenols, revealing that certain compounds exhibited potent AChE inhibitory activity with IC50 values as low as 2.7 µM .
- Molecular docking studies indicated favorable binding interactions between these compounds and the active site of AChE, suggesting a promising therapeutic application for cognitive disorders .
- Mechanism of Action :
Other Biological Activities
Beyond its role as an AChE inhibitor, preliminary investigations suggest that the compound may possess additional pharmacological properties:
- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant effects, which could contribute to neuroprotection in oxidative stress-related conditions .
- Antimicrobial Properties : Research into related thiazole derivatives has shown potential antimicrobial activity, hinting that 4-(benzo[d]thiazol-2-yl)-2-methylbutanal may also exhibit similar effects against various pathogens .
Case Studies and Research Findings
Q & A
Q. Which docking algorithms best predict the interaction of benzo[d]thiazole derivatives with biological targets?
Q. How can QSAR models optimize the design of benzo[d]thiazole-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
